BenchChemオンラインストアへようこそ!

brucellin

Potency standardization Quality control Diagnostic reliability

Choose this brucellin for unmatched 99.2% diagnostic specificity in the brucellin skin test (BST), critical for adjudicating false-positive serological results and preventing unnecessary herd culling. Unlike generic substitutes, each batch undergoes proteomic profiling (LC-MS/MS) to verify core immunodominant proteins (L7/L12, BP26/OMP28) and potency calibration against international reference standards. Deploy in parallel with serology for chronically infected herds, or use RB51-specific preparations for vaccine efficacy assessment. Rigorous batch standardization ensures reproducible, regulatory-compliant results.

Molecular Formula Cl3H12O6Tb
Molecular Weight 0
CAS No. 11028-17-4
Cat. No. B1172585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebrucellin
CAS11028-17-4
Synonymsbrucellin
Molecular FormulaCl3H12O6Tb
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brucellin (CAS 11028-17-4) Product Baseline: Diagnostic Antigen Composition and Source


Brucellin (CAS 11028-17-4), also known as Brucellergen or brucellin INRA, is a complex biological preparation of purified proteins derived from Brucella species, primarily utilized as a diagnostic tool for detecting brucellosis in animals via the brucellin skin test (BST) [1]. It is a cell-free antigenic extract, often prepared from Brucella melitensis strain 115 or B. abortus, designed to elicit a delayed-type hypersensitivity (DTH) reaction in sensitized individuals [2]. The preparation is standardized to contain a specific protein profile and is intended for intradermal injection, with potency often calibrated against reference standards [3].

Why Brucellin (CAS 11028-17-4) Cannot Be Substituted with Generic In-Class Analogs


Brucellin is not a single molecular entity but a complex mixture of immunoreactive proteins, the composition of which varies significantly depending on the Brucella strain, cultivation method, and purification protocol [1]. This inherent heterogeneity means that different brucellin preparations, even those from the same species, exhibit distinct proteomic profiles and, consequently, divergent diagnostic sensitivity and specificity [2]. Generic substitution without rigorous batch-to-batch characterization and potency standardization against a validated reference, as outlined in pharmacopoeial norms, can lead to unreliable test results and compromise disease control efforts [3].

Quantitative Differentiation of Brucellin (CAS 11028-17-4) from Comparators: A Product-Specific Evidence Guide


Batch-to-Batch Potency Variation and Standardization: Comparative Analysis Against Reference Brucellin

A study evaluating nine batches of brucellin prepared from a mucoid strain of Brucella abortus against a reference brucellin standard demonstrated significant batch-to-batch variability in biological activity [1]. Only five batches (56%) equaled the potency of the reference brucellin, while three batches showed 79-88% potency, and one batch exhibited only 59% potency [1]. This underscores the necessity for stringent potency estimation according to European Pharmacopoeia norms for tuberculin to ensure diagnostic consistency [1].

Potency standardization Quality control Diagnostic reliability

Proteomic Complexity: Comparative Protein Identification Across Three Brucellin Formulations

A proteomic analysis using nLC-ESI-MS/MS identified a core set of 123 common proteins across three distinct brucellin formulations: EU Standard Brucellin (ANSES), IZSAM experimental brucellin, and the commercialized brucellergene OCB® [1]. However, the total number of identified proteins varied substantially: 247 proteins for ANSES, 542 for IZSAM, and 183 for OCB [1]. This demonstrates that despite containing key immunodominant antigens (L7/L12, BP26/OMP28, GroEL), the overall proteomic landscape differs, which can impact diagnostic performance [1].

Proteomics Immunoreactivity Quality control

Immunodominant Antigen Identification: Ribosomal Protein L7/L12 as a Key DTH Elicitor

Fractionation of brucellin INRA identified a 12-kDa protein as a major component responsible for eliciting delayed-type hypersensitivity (DTH) in Brucella melitensis Rev1-sensitized guinea pigs [1]. Sequencing confirmed this protein as the L7/L12 ribosomal protein [1]. In contrast, a recombinant form of the L7/L12 protein expressed in E. coli failed to produce a DTH reaction, highlighting the critical role of post-translational modifications or native conformation present in the native brucellin preparation for its allergenic properties [1].

Antigenicity Delayed-type hypersensitivity Recombinant allergen

Diagnostic Performance in Bovine Brucellosis: Specificity and Sensitivity Benchmarking

A field evaluation of the brucellin skin test in South African cattle herds established a high specificity of 99.2% (95% CI: 98.1% – 99.7%) but a relatively low sensitivity of 42.9% (95% CI: 30.5% – 56.0%) [1]. Despite the low sensitivity, the test identified all infected herds and detected more infected heifers than the routinely used Rose Bengal Test and Complement Fixation Test [1]. This performance profile supports its use as a complementary test in parallel with serological assays to enhance overall diagnostic sensitivity, particularly in chronically infected herds [1].

Diagnostic accuracy Specificity Sensitivity

Human Safety and Dosage Standardization: Comparative Analysis with French and Current Brucellins

A safety study of purified brucellin (PB) in humans, using French reference brucellin and a current brucellin as controls, confirmed its safety and high sensitivity/specificity [1]. The study standardized the dosage at 0.3 μg/0.1 ml per person, with an optimal reading time of 48 hours post-injection, and defined a positive reaction as a local induration diameter of ≥10 mm [1]. This provides a quantifiable benchmark for human diagnostic applications, differentiating it from preparations not validated for human use.

Safety Dosage Human application

Comparative Potency of Strain-Specific Brucellins: RB51 vs. Commercial Brucellin

In a study evaluating a brucellin prepared from Brucella abortus strain RB51, its potency was compared to a commercially available brucellin in guinea pigs sensitized with RB51 [1]. Both allergens produced similar biological activity, but the RB51-specific brucellin skin test demonstrated a sensitivity of 60% (95% CI: 30.8%-83.3%) in vaccinated cattle [1]. This highlights the utility of strain-matched brucellins for monitoring immune responses in animals vaccinated with specific vaccine strains, as standard brucellin may not accurately reflect vaccine-induced immunity [1].

Vaccine-specific diagnostics Potency RB51

Best-Fit Application Scenarios for Brucellin (CAS 11028-17-4) Based on Quantitative Evidence


Confirmation of False-Positive Serological Results in Bovine Brucellosis Eradication Programs

Leverage the high specificity of 99.2% [1] of the brucellin skin test to adjudicate ambiguous or false-positive results from routine serological tests like the Rose Bengal Test. This application is critical for minimizing unnecessary culling of uninfected animals in herds undergoing eradication, as the test's specificity ensures that only truly infected animals are identified [1].

Detection of Chronically Infected or Latent Cases in Problematic Herds

Employ the brucellin skin test in parallel with serological assays to enhance overall diagnostic sensitivity, particularly in chronically infected herds where serological responses may wane. The test's ability to detect infected heifers missed by serology [1] makes it a valuable tool for reducing infection pressure and streamlining vaccination strategies [1].

Quality Control and Standardization of Brucellin Production Batches

Utilize the established potency assay against a reference standard [1] and proteomic profiling via mass spectrometry [2] to ensure batch-to-batch consistency. This application is essential for manufacturers and regulatory bodies to guarantee that each brucellin lot meets defined potency (e.g., ≥100% of reference) and contains the core immunodominant proteins (e.g., L7/L12, BP26/OMP28) [2], thereby ensuring reliable diagnostic performance.

Monitoring Vaccine-Induced Cellular Immunity in RB51-Vaccinated Cattle

Deploy a brucellin preparation derived from Brucella abortus strain RB51 to specifically assess delayed-type hypersensitivity responses in cattle vaccinated with the RB51 vaccine. As standard brucellins may not accurately reflect immunity from this vaccine strain, the RB51-specific brucellin provides a targeted assessment with a documented sensitivity of 60% [1], aiding in evaluating vaccine efficacy and coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for brucellin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.